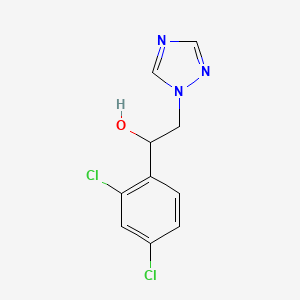
alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol
Descripción general
Descripción
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is a synthetic compound known for its diverse applications in pharmaceuticals and agriculture. This compound features a 2,4-dichlorophenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethanol moiety. Its unique structure contributes to its utility in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl acetoacetate to form the intermediate 2,4-dichlorophenyl hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the 1,2,4-triazole ring. The final step involves the reduction of the triazole compound with sodium borohydride to obtain the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenyl-1H-1,2,4-triazole-1-carboxylic acid.
Reduction: Formation of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-methanol.
Substitution: Formation of various substituted triazole derivatives with potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role in developing new antifungal agents like Miconazole and Econazole.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes in pathogenic organisms. The 1,2,4-triazole ring interacts with the enzyme’s active site, disrupting its normal function and leading to the inhibition of fungal growth. This mechanism is similar to that of other triazole-based antifungal agents .
Comparación Con Compuestos Similares
Similar Compounds
Econazole: Another triazole-based antifungal agent with a similar mechanism of action.
Miconazole: Shares structural similarities and is used to treat fungal infections.
Clotrimazole: A widely used antifungal agent with a triazole ring structure.
Uniqueness
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to target enzymes. This structural feature contributes to its potent antifungal activity and makes it a valuable compound in pharmaceutical research .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJBJOPHSVLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866718 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-18-3 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2962221.png)
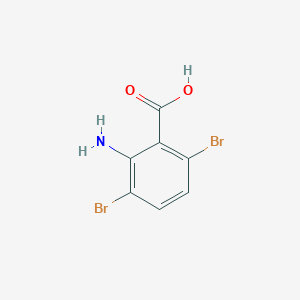

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)

![6,7-dimethoxy-2,2-dimethyl-5-oxo-2H,3H,5H,9bH-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
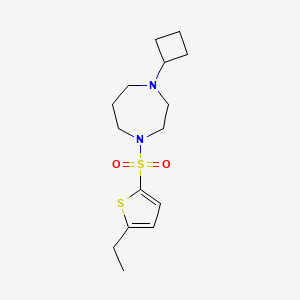
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

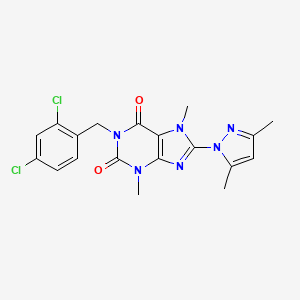
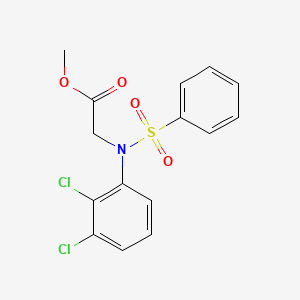
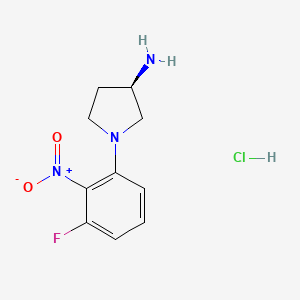
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)
